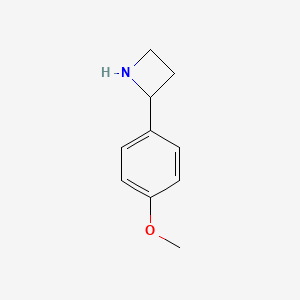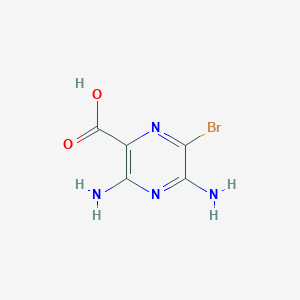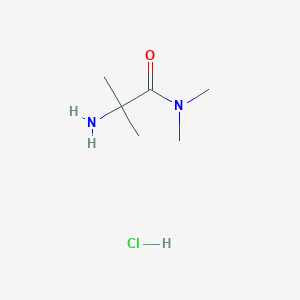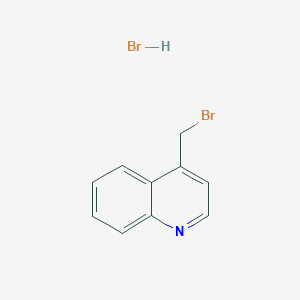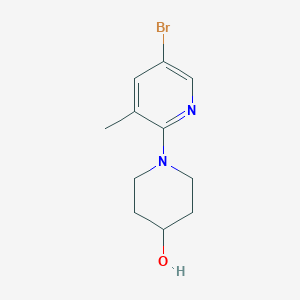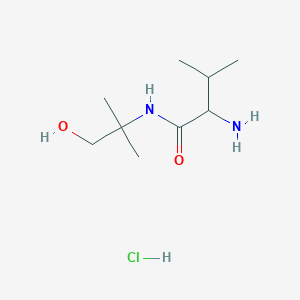
2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride
Übersicht
Beschreibung
AN-7 is a nitroaromatic compound that has been extensively studied for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects1.
Synthesis Analysis
AN-7 can be synthesized through a multi-step process that involves the reaction of 3,5-dinitrobenzoyl chloride with tert-butylamine to form the intermediate tert-butyl 3,5-dinitrobenzamide. This intermediate is then reacted with hydroxylamine hydrochloride to yield AN-71.Molecular Structure Analysis
Unfortunately, I couldn’t find specific information on the molecular structure of AN-7.Chemical Reactions Analysis
The specific chemical reactions involving AN-7 are not mentioned in the sources I found.Physical And Chemical Properties Analysis
I couldn’t find specific information on the physical and chemical properties of AN-7.Wissenschaftliche Forschungsanwendungen
Pharmacological Mechanisms and Applications
Research into the pharmacological mechanisms of compounds similar to 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride has highlighted their roles in various biological processes. For instance, studies on tramadol, a compound with some structural similarities, show that it binds to micro-opioid receptors with lower affinity than morphine, suggesting its antinociceptive action might not solely be due to opioid receptor binding. This points to a broader spectrum of pharmacological applications for such compounds, including pain management and possibly beyond opioid receptor interaction (Mimami, 2005).
Biochemical Research and Therapeutic Development
Compounds like 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride also play a significant role in biochemical research and therapeutic development. Studies on neuroplasticity and the therapeutic efficacy of ketamine and classical psychedelics for depression have inspired investigations into similar compounds. These studies suggest that through primary glutamate or serotonin receptor targets, compounds can induce synaptic, structural, and functional changes, offering a potential framework for developing new treatments for psychiatric disorders (Aleksandrova & Phillips, 2021).
Role in Stroke and Neuroprotective Strategies
The underlying molecular biology of stroke and strategies aiming to mitigate complex signaling cascades have also been a research interest. Compounds with similar mechanisms to 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride have been explored for their neuroprotective potential. Research trials have evaluated various compounds for their effectiveness in ischemic stroke treatment, highlighting the importance of understanding the biochemical pathways and potential therapeutic roles of these substances (Karsy et al., 2017).
Safety, Regulation, and Adulteration Issues
The safety, regulation, and issues of adulteration within the dietary supplement industry, where compounds like 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride may be used, have been extensively reviewed. The regulatory framework by the FDA and the challenges related to poor quality control and adulteration in dietary supplements highlight the complexity of ensuring the safe use of such compounds in therapeutic and non-therapeutic contexts (Pawar & Grundel, 2017).
Safety And Hazards
The safety data sheet for AN-7 was not available in the sources I found.
Zukünftige Richtungen
AN-7 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that AN-7 exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells1. It has also been shown to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy1.
Eigenschaften
IUPAC Name |
2-amino-N-(1-hydroxy-2-methylpropan-2-yl)-3-methylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-6(2)7(10)8(13)11-9(3,4)5-12;/h6-7,12H,5,10H2,1-4H3,(H,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOQSWOFPNWKTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)(C)CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



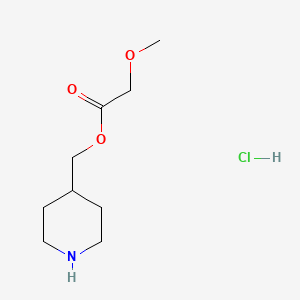

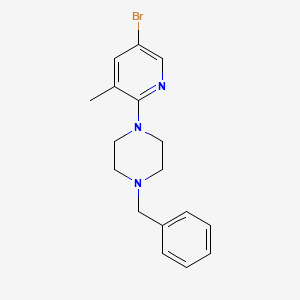
![2-[(2-Hydroxyethyl)(methyl)amino]isonicotinic acid](/img/structure/B1441056.png)
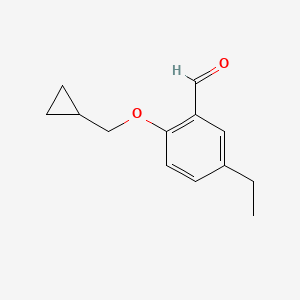
![2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol](/img/structure/B1441058.png)
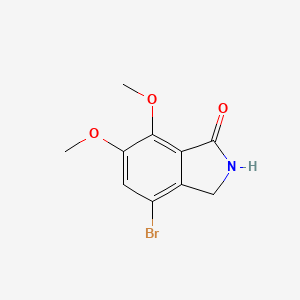
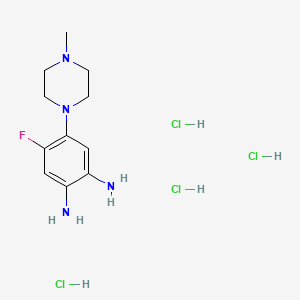
![2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441064.png)
